molecular formula C16H13N5O4S B2462767 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide CAS No. 1286709-47-4

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide

Cat. No.: B2462767
CAS No.: 1286709-47-4
M. Wt: 371.37
InChI Key: NZKHXTQIJWJONA-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the precise control of reaction parameters and the efficient production of the compound in large quantities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl)acetamide: Shares a similar thiazole structure but differs in the oxazole and benzamido groups.

    N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1H-indazole-3-carboxamide: Contains an indazole ring instead of an oxazole ring.

Uniqueness

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-benzamidooxazole-4-carboxamide is unique due to its specific combination of thiazole, oxazole, and benzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-benzamido-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c17-12(22)6-10-8-26-16(18-10)21-14(24)11-7-25-15(19-11)20-13(23)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,17,22)(H,18,21,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHXTQIJWJONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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